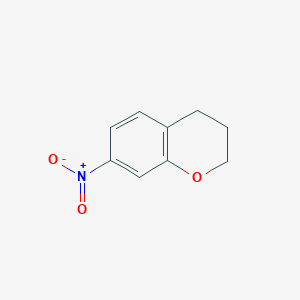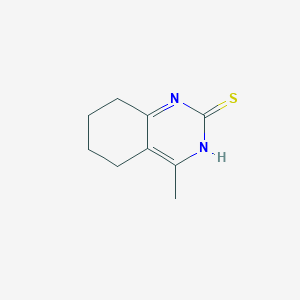
(2,4-Dimethylpyrimidin-5-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dimethylpyrimidin-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H11N3·HCl. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethylpyrimidin-5-yl)methanamine hydrochloride typically involves the reaction of 2,4-dimethylpyrimidine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the amine. The hydrochloride salt is then formed by the addition of hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: (2,4-Dimethylpyrimidin-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methyl groups on the pyrimidine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(2,4-Dimethylpyrimidin-5-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2,4-Dimethylpyrimidin-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
- (4,6-Dimethylpyrimidin-2-yl)methanamine hydrochloride
- (5-Methylpyridin-2-yl)methanamine
- 2,5-Dimethylpyrimidin-4-amine
Comparison: (2,4-Dimethylpyrimidin-5-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring. This substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C7H12ClN3 |
|---|---|
Molecular Weight |
173.64 g/mol |
IUPAC Name |
(2,4-dimethylpyrimidin-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H11N3.ClH/c1-5-7(3-8)4-9-6(2)10-5;/h4H,3,8H2,1-2H3;1H |
InChI Key |
VWUUTDUDVWNDHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1CN)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




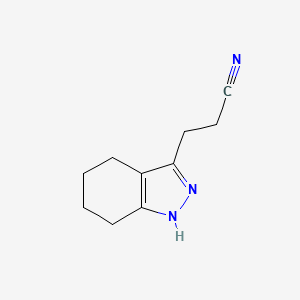
![5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11912357.png)
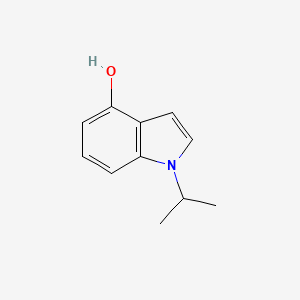
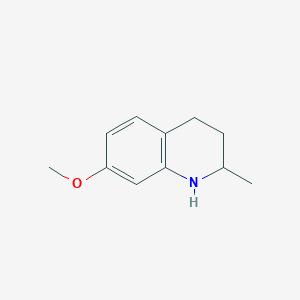
![4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B11912370.png)
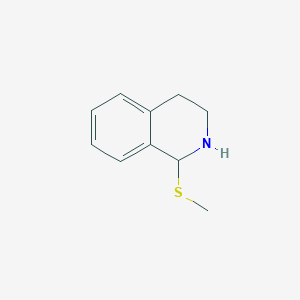
![6-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11912386.png)


![Spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid](/img/structure/B11912397.png)
